6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide
Overview
Description
6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the quinoline core, along with the pyrazole moiety, imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the pyrazole moiety can interact with enzyme active sites, leading to inhibition of enzyme activity or modulation of receptor function. These interactions can result in various biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-phenylquinoline-4-carboxamide: Lacks the pyrazole moiety.
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide: Lacks the chlorine atom.
6-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide: Lacks the methyl groups on the pyrazole ring.
Uniqueness
The presence of both the chlorine atom and the 3,5-dimethyl-1H-pyrazol-1-yl moiety in 6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide imparts unique chemical and biological properties that are not observed in the similar compounds listed above. These unique features contribute to its potential as a versatile compound in medicinal and biological research.
Properties
IUPAC Name |
6-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O/c1-16-13-17(2)29(28-16)12-6-11-26-24(30)21-15-23(18-7-4-3-5-8-18)27-22-10-9-19(25)14-20(21)22/h3-5,7-10,13-15H,6,11-12H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHPUJDLVZJASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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